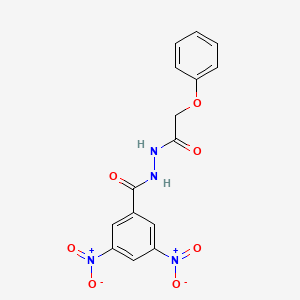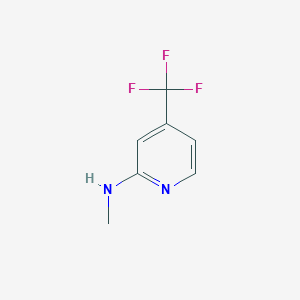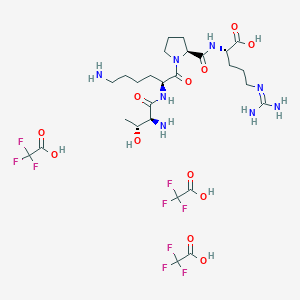
3,5-dinitro-N'-(phenoxyacetyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide is a chemical compound with the molecular formula C15H12N4O7 It is known for its unique structure, which includes both nitro and phenoxyacetyl groups attached to a benzohydrazide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with phenoxyacetyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 3,5-dinitrobenzoic acid and phenoxyacetic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3,5-diamino-N’-(phenoxyacetyl)benzohydrazide.
Substitution: Various acyl-substituted benzohydrazides.
Hydrolysis: 3,5-dinitrobenzoic acid and phenoxyacetic acid.
Applications De Recherche Scientifique
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenoxyacetyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dinitrobenzoic acid: Shares the nitro groups but lacks the phenoxyacetyl and hydrazide functionalities.
Phenoxyacetic acid: Contains the phenoxyacetyl group but lacks the nitro and hydrazide functionalities.
Benzohydrazide: Contains the hydrazide group but lacks the nitro and phenoxyacetyl functionalities.
Uniqueness
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide is unique due to the combination of nitro, phenoxyacetyl, and hydrazide groups in a single molecule. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H12N4O7 |
|---|---|
Poids moléculaire |
360.28 g/mol |
Nom IUPAC |
3,5-dinitro-N'-(2-phenoxyacetyl)benzohydrazide |
InChI |
InChI=1S/C15H12N4O7/c20-14(9-26-13-4-2-1-3-5-13)16-17-15(21)10-6-11(18(22)23)8-12(7-10)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21) |
Clé InChI |
GUAUCFWNQCWHBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12456578.png)

![(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12456590.png)

![6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline](/img/structure/B12456596.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12456599.png)
![1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one](/img/structure/B12456603.png)
![Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate](/img/structure/B12456610.png)

![3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12456628.png)
![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456638.png)
![((3aR,4R,6R,6aR)-2,2-Dimethyl-6-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12456641.png)
![6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B12456644.png)

